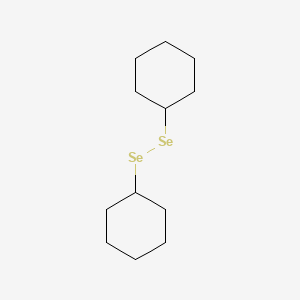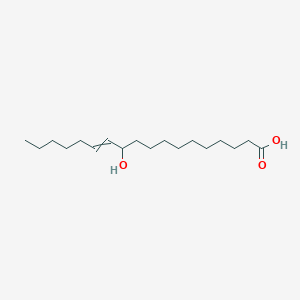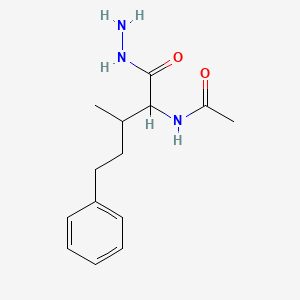
(Cyclohexyldiselanyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohexyldiselanyl)cyclohexane is an organoselenium compound characterized by the presence of two cyclohexane rings connected through a diselanyl (Se-Se) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexyldiselanyl)cyclohexane typically involves the reaction of cyclohexyl lithium with selenium powder, followed by the coupling of the resulting cyclohexyldiselenide with another equivalent of cyclohexyl lithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, controlled addition of reagents, and purification steps to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclohexyldiselanyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The diselanyl linkage can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can break the Se-Se bond, leading to the formation of cyclohexylselenol.
Substitution: The selenium atoms can be substituted by other nucleophiles, such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Cyclohexylselenoxide or cyclohexylselenone.
Reduction: Cyclohexylselenol.
Substitution: Cyclohexyl halides or thiols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Cyclohexyldiselanyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the potential use of selenium-containing compounds in cancer therapy and as antioxidants.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
Wirkmechanismus
The mechanism of action of (Cyclohexyldiselanyl)cyclohexane involves the interaction of the selenium atoms with various molecular targets. Selenium can form strong bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, selenium compounds can generate reactive oxygen species (ROS) under certain conditions, which can lead to oxidative stress and cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylselenol: Contains a single selenium atom bonded to a cyclohexane ring.
Cyclohexylselenone: An oxidized form of cyclohexylselenol with a double-bonded oxygen.
Cyclohexylselenide: Similar to (Cyclohexyldiselanyl)cyclohexane but with a single selenium atom linking the cyclohexane rings.
Uniqueness: this compound is unique due to its diselanyl linkage, which imparts distinct chemical reactivity and potential applications compared to compounds with single selenium atoms. The presence of two selenium atoms allows for more complex interactions and reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
56592-97-3 |
|---|---|
Molekularformel |
C12H22Se2 |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
(cyclohexyldiselanyl)cyclohexane |
InChI |
InChI=1S/C12H22Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI-Schlüssel |
LCKGPDJEJUXGTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Se][Se]C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
methanone](/img/structure/B14175047.png)
![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)


![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
